1-(6-Amino-9H-purin-9-yl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-4H,2H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVQIXZDNRKXPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558110 |

Source

|

| Record name | 1-(6-Amino-9H-purin-9-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105970-02-3 |

Source

|

| Record name | 1-(6-Amino-9H-purin-9-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Amino-9H-purin-9-yl)propan-2-one (CAS 105970-02-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Amino-9H-purin-9-yl)propan-2-one, a significant adenine derivative with CAS number 105970-02-3. This document delves into its chemical identity, synthesis, and physicochemical properties. It further explores its critical role as a key intermediate and a known impurity in the synthesis of the antiviral drug Tenofovir. The guide offers detailed protocols for its synthesis and analytical characterization, underpinned by a discussion of the mechanistic principles of related acyclic nucleoside analogs. This whitepaper is intended to be an essential resource for researchers in medicinal chemistry, drug development, and quality control, providing both foundational knowledge and practical insights into the handling and application of this compound.

Introduction: The Significance of 9-Substituted Adenine Derivatives

Adenine, a fundamental component of nucleic acids, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have been extensively explored, leading to the development of numerous therapeutic agents with a wide range of biological activities, including antiviral and anticancer properties.[2][3] The substitution at the N9 position of the purine ring, in particular, has given rise to a class of compounds known as acyclic nucleoside analogs. These molecules mimic natural nucleosides and can interact with viral enzymes, often leading to the termination of viral DNA or RNA chain elongation.[4]

This compound, also known as 9-(2-oxopropyl)adenine, is a notable member of this class. Its significance is twofold: it serves as a precursor in the synthesis of more complex antiviral agents and is recognized as a process-related impurity in the manufacturing of Tenofovir, a cornerstone of antiretroviral therapy for HIV/AIDS.[5][6] A thorough understanding of its synthesis, characterization, and biological relevance is therefore crucial for drug development and quality assurance in the pharmaceutical industry.

Physicochemical Properties and Characterization

A solid understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 105970-02-3 | [7] |

| Molecular Formula | C₈H₉N₅O | [7] |

| Molecular Weight | 191.19 g/mol | [7] |

| IUPAC Name | 1-(6-aminopurin-9-yl)propan-2-one | [7] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[8] |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like DMSO and DMF | Inferred from related compounds[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the protons of the purine ring (H-2 and H-8), the methylene protons adjacent to the purine ring and the ketone, and the methyl protons of the acetone moiety. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will exhibit characteristic peaks for the five carbons of the purine ring, the carbonyl carbon of the ketone, the methylene carbon, and the methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its quantification in reaction mixtures and final products. A robust HPLC method is critical for quality control in pharmaceutical manufacturing.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural confirmation. The electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation of the purine core is well-documented and would be expected to be a prominent feature in the mass spectrum of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of adenine with a suitable three-carbon electrophile. The predominant site of alkylation on the adenine ring is the N9 position, a preference that is influenced by both electronic and steric factors.

Synthetic Pathway Overview

The most common route involves the reaction of adenine with a halo-substituted acetone, such as chloroacetone or bromoacetone, in the presence of a base. The base serves to deprotonate adenine, forming the adenide anion, which then acts as a nucleophile.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[6])

This protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific synthesis of this compound.

Materials:

-

Adenine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Chloroacetone (or Bromoacetone)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend adenine in anhydrous DMF.

-

Deprotonation: Carefully add sodium hydride portion-wise to the suspension at room temperature under a nitrogen atmosphere. The mixture is then heated (e.g., to 100°C) for a period to ensure complete formation of the sodium salt of adenine.

-

Alkylation: After cooling the reaction mixture to room temperature, add a solution of chloroacetone in anhydrous DMF dropwise via the dropping funnel.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue can be co-evaporated with toluene to remove residual DMF.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using the analytical techniques described in Section 2 (NMR, HPLC, and MS).

Biological Significance and Applications

The primary interest in this compound stems from its role in antiviral drug discovery and development.

Intermediate in Antiviral Synthesis

This compound is a key building block for the synthesis of more complex acyclic nucleoside phosphonates, such as Tenofovir. The ketone functionality at the 2-position of the propane chain is a versatile handle for further chemical modifications.

Acyclic Nucleoside Analog and Potential Antiviral Activity

As an acyclic nucleoside analog, this compound has the potential to exhibit intrinsic antiviral activity. The general mechanism of action for such compounds involves their intracellular conversion to the corresponding triphosphate derivative, which can then inhibit viral polymerases.[9]

Caption: Putative mechanism of action for acyclic nucleoside analogs.

Process Impurity in Tenofovir Synthesis

In the industrial synthesis of Tenofovir, this compound can arise as a process-related impurity.[5][6] Its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The development of validated analytical methods for its detection and quantification is therefore of paramount importance.

Conclusion

This compound is a molecule of significant interest in the field of medicinal and pharmaceutical chemistry. Its role as a key synthetic intermediate and a critical process impurity in the manufacture of Tenofovir underscores the need for a thorough understanding of its chemical properties, synthesis, and analysis. This technical guide provides a foundational resource for researchers and professionals working with this and related adenine derivatives, facilitating further advancements in antiviral drug development and ensuring the quality of life-saving medications.

References

-

Panmand, D., et al. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 2016, 8(1), 338-343.[1]

-

Unpublished work on the identification, synthesis and characterization of new impurities in tenofovir.[5]

-

Neyts, J., & De Clercq, E. (1994). Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication. Biochemical pharmacology, 47(1), 39–41.[9]

-

Kovács, L. (2000). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. Molecules, 5(1), M130.[6]

-

PubChem. 9-(2-Hydroxypropyl)adenine, (R)-. Available from: [Link][10]

-

ChemBK. (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol Request for Quotation. Available from: [Link][8]

-

Zhang, P., et al. (2015). Adenine: an important drug scaffold for the design of antiviral agents. Acta Pharmaceutica Sinica B, 5(5), 431-441.[2]

-

ResearchGate. Structures of the novel adenine derivatives as antiviral agents. Available from: [Link][3]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine - Google Patents [patents.google.com]

- 3. Tenofovir Disoproxil Fumarate IP Impurity G | 1280130-08-6 | SynZeal [synzeal.com]

- 4. Synthesis of (Z)- and (E)-9-[(2-hydroxyethylidene)cyclopropyl]adenine--new methylenecyclopropane analogues of adenosine and their substrate activity for adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H9N5O | CID 14258026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Identification, synthesis and characterization of new impurities in tenofovir. | Sigma-Aldrich [merckmillipore.com]

- 10. 9-(2-Hydroxypropyl)adenine, (R)- | C8H11N5O | CID 445211 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-(6-Amino-9H-purin-9-yl)propan-2-one

Introduction

In the landscape of medicinal chemistry and drug development, purine analogues represent a cornerstone of therapeutic innovation. Their structural resemblance to endogenous nucleobases allows them to interact with a wide array of biological targets, leading to significant advances in antiviral and anticancer therapies. The compound 1-(6-Amino-9H-purin-9-yl)propan-2-one, a derivative of adenine, presents a compelling scaffold for further functionalization. Its structure, comprising the essential 6-aminopurine core linked to a propanone side chain at the N9 position, offers unique possibilities for chemical modification.

The precise and unambiguous determination of its molecular structure is a prerequisite for any meaningful biological evaluation or downstream drug development effort. This guide provides an in-depth, technically-focused walkthrough of the analytical methodologies employed to elucidate and confirm the structure of this compound. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, explaining not just the "how" but the "why" behind each experimental choice and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structural elucidation techniques.

I. Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The initial and most fundamental question in structural elucidation is the determination of the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Rationale for HRMS: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident assignment of a unique elemental composition. For a molecule with multiple nitrogen atoms like our target compound, this accuracy is critical to distinguish it from other potential isobaric (same nominal mass) structures.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid. The acid promotes protonation, facilitating ionization.

-

Ionization: The sample is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming [M+H]⁺ ions.

-

Mass Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to its mass-to-charge ratio (m/z).

-

Data Analysis: The measured m/z of the protonated molecule is used to calculate the exact mass of the neutral molecule. This experimental mass is then compared against theoretical masses for potential molecular formulas using a formula calculator.

Data Presentation and Interpretation

The expected molecular formula for this compound is C₈H₉N₅O[1].

| Parameter | Theoretical Value | Observed Value (Hypothetical) |

| Molecular Formula | C₈H₉N₅O | C₈H₉N₅O |

| Exact Mass (Neutral) | 191.0807 | 191.0805 |

| [M+H]⁺ Ion (m/z) | 192.0880 | 192.0878 |

| Mass Accuracy | - | < 5 ppm |

The close agreement between the observed and theoretical exact mass provides strong evidence for the proposed molecular formula. Further confirmation can be obtained from the fragmentation pattern in a tandem MS (MS/MS) experiment. A characteristic fragment would be the loss of the propanone side chain, leading to a fragment ion corresponding to protonated adenine at m/z 136.06.

II. Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

Once the molecular formula is established, FT-IR spectroscopy is employed to identify the key functional groups present in the molecule. This technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies.

Rationale for FT-IR: For this compound, FT-IR is crucial for confirming the presence of the amine (NH₂), ketone (C=O), and the characteristic bonds of the purine ring system (C=N, C=C).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Data Presentation and Interpretation

The interpretation of the FT-IR spectrum relies on comparing observed absorption bands to known characteristic frequencies for various functional groups. Data from adenine and its derivatives provide a strong basis for these assignments[2][3][4][5].

| Wavenumber (cm⁻¹) (Hypothetical) | Intensity | Assignment | Rationale and Reference Insights |

| 3300 - 3100 | Strong, Broad | N-H Stretch | Corresponds to the symmetric and asymmetric stretching of the primary amine (NH₂) group. Free adenine shows strong bands in this region[4]. |

| ~1715 | Strong | C=O Stretch | A strong absorption in this region is characteristic of a ketone carbonyl group. This is a key differentiator from related alcohol structures. |

| ~1670 | Strong | N-H Bend | The scissoring vibration of the NH₂ group, often coupled with ring vibrations[4]. |

| 1600 - 1450 | Medium-Strong | C=C and C=N Stretches | These absorptions are characteristic of the purine ring system's aromatic and heteroaromatic bonds. |

| ~1330 | Medium | C-N Stretch | Indicative of the C-N bonds within the purine ring and the side chain[6][7]. |

The presence of a strong band around 1715 cm⁻¹ is a definitive indicator of the ketone functionality, while the bands above 3100 cm⁻¹ confirm the primary amine.

III. Definitive Structure and Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.

Rationale for NMR: While MS and IR confirm the formula and functional groups, NMR establishes the precise arrangement of atoms. For this molecule, NMR is essential to:

-

Confirm the N9 substitution pattern on the purine ring.

-

Unambiguously assign all proton and carbon signals.

-

Verify the connectivity of the propanone side chain to the purine ring.

Experimental Protocols

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar purine derivative and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR: A standard proton NMR experiment is run to identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling).

-

¹³C NMR: A proton-decoupled carbon NMR experiment is performed to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals that are separated by two or three bonds. This is the key experiment for establishing long-range connectivity.

Logical Workflow for NMR Data Interpretation

The following diagram illustrates the logical workflow for integrating data from various NMR experiments to build the final structure.

Caption: HMBC Correlation Diagram

IV. Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergent power of multiple analytical techniques. High-resolution mass spectrometry establishes the elemental formula, providing a foundational piece of the puzzle. FT-IR spectroscopy confirms the presence of key functional groups—the amine and the ketone—which define the chemical nature of the molecule. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution picture of atomic connectivity, confirming the N9 substitution pattern and the structure of the propanone side chain. This self-validating system of analysis ensures the highest degree of confidence in the assigned structure, paving the way for its exploration in drug discovery and development programs.

References

- The Nijmegen Molecular and Laser Physics Group. (2011).

- University of California, Los Angeles. IR spectra (N-H stretch region)

-

ResearchGate. (n.d.). FT-IR spectra for adenine (red) and compound 1 (blue). [Link]

-

Nowak, M. J., Lapinski, L., Kwiatkowski, J. S., & Leszczynski, J. (1996). Molecular Structure and Infrared Spectra of Adenine. Experimental Matrix Isolation and Density Functional Theory Study of Adenine 15N Isotopomers. The Journal of Physical Chemistry, 100(9), 3527–3534. [Link]

-

ResearchGate. (n.d.). IR-spectrum of the adenine coated glass beads showed peaks at 1246 cm-1.... [Link]

-

MDPI. (n.d.). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. [Link]

-

ChemBK. (2024). (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C8H9N5O | CID 14258026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mbp.science.ru.nl [mbp.science.ru.nl]

- 3. IR spectra (N-H stretch region) of guanine, cytosine, and adenine derivatives (CDCl3 solvent) [www3.nd.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-(6-Amino-9H-purin-9-yl)propan-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(6-Amino-9H-purin-9-yl)propan-2-one, a significant N-9 substituted adenine derivative. Addressed to researchers, scientists, and professionals in drug development, this document delves into the critical aspects of the synthesis, with a primary focus on the regioselective alkylation of adenine. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the influence of various reaction parameters on the yield and purity of the final product. The guide is grounded in authoritative scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.

Introduction: The Significance of N-9 Substituted Purines

Purine derivatives are fundamental components of biologically vital molecules and exhibit a wide range of pharmacological activities.[1] The strategic modification of the purine scaffold, particularly at the N-9 position, has been a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer agents. This compound, also known as 9-acetonyladenine, serves as a valuable intermediate in the synthesis of more complex molecules, including chiral propanol derivatives with potential therapeutic applications.[2][3]

The primary challenge in the synthesis of 9-acetonyladenine lies in controlling the regioselectivity of the alkylation reaction. The adenine molecule possesses multiple nucleophilic nitrogen atoms (N-1, N-3, N-7, and N-9), leading to the potential formation of a mixture of isomers.[4][5] This guide will focus on methodologies designed to favor the formation of the desired N-9 isomer.

The Core Synthesis Pathway: Regioselective N-9 Alkylation of Adenine

The most direct and widely employed method for the synthesis of this compound is the direct alkylation of adenine with a suitable three-carbon electrophile, typically chloroacetone. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated adenine anion attacks the electrophilic carbon of chloroacetone.

The Challenge of Regioselectivity

The alkylation of purines can result in a mixture of N-7 and N-9 substituted products, with the N-9 regioisomer generally being the major product.[4] However, the formation of N-3 and even di-alkylated derivatives is also possible under certain conditions.[6] The ratio of these isomers is highly dependent on several factors, including the choice of base, solvent, and reaction temperature.[7]

The underlying principle for controlling regioselectivity lies in the differential nucleophilicity of the nitrogen atoms in the purine ring and the steric hindrance around these sites. The N-9 position is often favored due to a combination of electronic and steric factors.

Key Reaction Parameters and Their Mechanistic Implications

2.2.1. The Role of the Base:

A crucial first step in the alkylation of adenine is its deprotonation by a suitable base to form the adenide anion. The choice of base can significantly influence the N-9/N-7 selectivity.

-

Strong Bases (e.g., Sodium Hydride - NaH): In a polar aprotic solvent like N,N-dimethylformamide (DMF), NaH is a powerful, non-nucleophilic base that irreversibly deprotonates adenine. This creates a "naked" adenide anion, where the N-9 position is generally the most nucleophilic, leading to a higher yield of the N-9 substituted product.[8]

-

Carbonate Bases (e.g., Potassium Carbonate - K₂CO₃): While weaker than NaH, K₂CO₃ is a commonly used base for purine alkylation. Its heterogeneous nature in some solvents can influence the reaction kinetics and selectivity.

-

Organic Bases (e.g., Tetrabutylammonium Hydroxide - TBAH): TBAH has been shown to provide excellent results in achieving N-9 regioselectivity.[7] The bulky tetrabutylammonium cation can form an ion pair with the adenide anion, potentially sterically hindering the N-7 position and favoring alkylation at N-9.

2.2.2. The Influence of the Solvent:

The solvent plays a critical role in solvating the reactants and influencing the reactivity of the nucleophile.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for the N-alkylation of purines.[6] They effectively solvate the cation of the base but poorly solvate the adenide anion, thus enhancing its nucleophilicity. This environment typically favors the formation of the N-9 isomer.[9]

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can solvate both the cation and the anion through hydrogen bonding. This can reduce the nucleophilicity of the adenide anion and may alter the N-9/N-7 selectivity.

2.2.3. The Impact of Temperature and Reaction Time:

Reaction temperature and duration are critical parameters to optimize for maximizing the yield of the desired product while minimizing the formation of byproducts. Higher temperatures can accelerate the reaction but may also lead to decreased selectivity and the formation of degradation products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

2.2.4. Microwave-Assisted Synthesis:

The use of microwave irradiation has emerged as a powerful technique to accelerate organic reactions. In the context of purine alkylation, microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles by minimizing the formation of secondary products.[7][10]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of best practices derived from the scientific literature. Researchers should perform their own optimization based on their specific laboratory conditions.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Adenine | C₅H₅N₅ | 135.13 | ≥99% |

| Chloroacetone | C₃H₅ClO | 92.52 | ≥98% |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | Reagent Grade |

Step-by-Step Procedure

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add adenine (1.0 eq).

-

Anion Formation: Suspend the adenine in anhydrous DMF. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Reaction Initiation: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of adenine should result in a clear solution.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of chloroacetone (1.2 eq) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1 v/v).

-

Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight for this compound is 191.19 g/mol .[11]

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of 9-acetonyladenine via N-9 alkylation.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established yet nuanced process where the control of regioselectivity is paramount. By carefully selecting the base, solvent, and reaction conditions, researchers can achieve high yields of the desired N-9 isomer. The protocol provided in this guide serves as a robust starting point for laboratory synthesis. Future research in this area may focus on developing more environmentally benign and catalytic methods for the regioselective alkylation of purines, further enhancing the efficiency and sustainability of these important synthetic transformations.

References

- Regioselective alkylation reaction of purines under microwave irradi

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. Vertex AI Search.

- Regioselective alkylation reaction of purines under microwave Irradiation - ResearchG

- Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Publishing. (2014-05-13). Vertex AI Search.

- Regiospecific N9 Alkylation of 6-(Heteroaryl)

- (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol Request for Quotation - ChemBK. (2024-04-09). Vertex AI Search.

- P-((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)-N-((S)-1-isopropoxy-1-oxopropan-2-yl)phosphonamidic acid - Simson Pharma Limited. Vertex AI Search.

- This compound | C8H9N5O - PubChem. Vertex AI Search.

- Alkylation of adenine: A synthetic and computational study of the reaction mechanism - University of Pretoria. Vertex AI Search.

- Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Vertex AI Search.

- (PDF) 1-(6-Amino-9H-purin-9-yl)

- Alkylation of adenine: A synthetic and computational study of the reaction mechanism - University of Pretoria. Vertex AI Search.

- (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol - Sigma-Aldrich. Vertex AI Search.

- (R)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic Acid Methyl Ester Trimethylamine - LGC Standards. Vertex AI Search.

- “Friedel-Crafty” Reactions with Chloroacetone - Dispatches from Molecule World. (2024-02-08). Vertex AI Search.

- Alkylation of Adenyne with (Halomethyl)

- Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central. Vertex AI Search.

- Propyl ((R)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)

- (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol-d6 | Stable Isotope | MedChemExpress. Vertex AI Search.

- Synthetic Strategies to 9-Substituted 8-Oxoadenines - ResearchG

- Improvement on the synthetic process of (R)-9-[2-(phosphonomethoxy) propyl] adenine. (2025-08-09). Vertex AI Search.

- Ferrocenoyl-adenines: substituent effects on regioselective acylation - Beilstein Journals. (2022-09-19). Vertex AI Search.

- Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed. Vertex AI Search.

- CN104530129A - Method for preparing (R)-9-(2-phosphomethoxypropyl)adenine. Vertex AI Search.

- CN101531680B - Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)

Sources

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | 14047-28-0 [sigmaaldrich.com]

- 4. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]

- 8. researchgate.net [researchgate.net]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C8H9N5O | CID 14258026 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 1-(6-Amino-9H-purin-9-yl)propan-2-one

Introduction: Unveiling the Potential of a Novel Purine Analog

In the landscape of modern drug discovery, purine analogs represent a cornerstone of therapeutic innovation, leading to significant advancements in antiviral and anticancer chemotherapy.[1][2] Their structural resemblance to endogenous purine nucleobases allows them to function as antimetabolites, interfering with the synthesis and function of nucleic acids or acting as inhibitors of key cellular and viral enzymes.[3][4] This guide focuses on 1-(6-Amino-9H-purin-9-yl)propan-2-one , also known as 9-acetonyladenine, a synthetic N9-substituted derivative of adenine.

The strategic placement of an acetonyl group at the N9 position, a site typically occupied by a ribose or deoxyribose sugar in natural nucleosides, precludes its incorporation into nucleic acid chains. This structural feature strongly suggests that its biological activities are likely mediated through other mechanisms, such as the inhibition of enzymes critical to metabolic or signaling pathways. This document provides a comprehensive framework for researchers and drug development professionals to investigate the biological potential of this compound, detailing its physicochemical properties and providing robust, field-proven protocols for evaluating its cytotoxic, antiviral, and enzyme-inhibitory activities.

Section 1: Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological assays and interpreting their results. These properties influence solubility, cell permeability, and potential off-target effects.

| Property | Value | Source |

| IUPAC Name | 1-(6-aminopurin-9-yl)propan-2-one | [5] |

| Molecular Formula | C₈H₉N₅O | [5] |

| Molecular Weight | 191.19 g/mol | [5] |

| CAS Number | 105970-02-3 | [5] |

| XLogP3-AA (LogP) | -0.2 | [5] |

Table 1: Key Physicochemical Properties of this compound.

The negative LogP value suggests that the compound is hydrophilic, which will influence the choice of solvents for stock solutions and delivery vehicles in cell-based assays.

Section 2: Postulated Biological Activities and Mechanisms of Action

Given its structural class, this compound is a prime candidate for investigation in several therapeutic areas.

-

Antiviral Potential : Nucleoside and non-nucleoside analogs are a major class of antiviral agents.[6][7] They often target viral polymerases, such as RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of many RNA viruses.[1] The compound could act as an allosteric inhibitor or, if metabolized, a competitive inhibitor of such enzymes. Its efficacy would need to be evaluated against a panel of viruses, particularly RNA viruses where polymerase inhibition is a validated strategy.[1][6]

-

Anticancer Activity : Purine analogs have long been used in cancer therapy.[8] They can disrupt cellular metabolism or inhibit protein kinases that are often dysregulated in cancer cells. The purine scaffold is a common feature in many kinase inhibitors.[8] Therefore, screening this compound against a panel of cancer cell lines and relevant kinases is a logical step.

-

Enzyme Inhibition : Beyond polymerases and kinases, the purine structure can interact with a wide array of enzymes involved in purine metabolism, such as adenosine deaminase or purine nucleoside phosphorylase.[4] Inhibition of these pathways can have profound effects on cell viability and immune responses.

The initial investigative workflow for a novel compound like this compound should be systematic, beginning with broad screening and proceeding to more detailed mechanistic studies.

Caption: A logical workflow for characterizing the biological activity of a novel compound.

Section 3: Core Experimental Protocols

The following protocols provide a self-validating framework for assessing the biological activity of this compound.

Protocol: Cellular Cytotoxicity Assessment (CC₅₀ Determination)

Causality: Before assessing specific therapeutic activity, it is imperative to determine the compound's inherent toxicity to the host cells. This establishes a therapeutic window and ensures that any observed antiviral or antiproliferative effects are not simply due to cell death. The ATP-based cell viability assay is chosen for its high sensitivity, as intracellular ATP levels are a direct indicator of metabolically active, viable cells.[3]

Materials:

-

Human cell line (e.g., Vero for antiviral assays, HeLa or A549 for anticancer screening)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound, dissolved in DMSO to create a 100 mM stock solution

-

Sterile, opaque-walled 96-well microplates

-

ATP-based luminescent cell viability assay kit

-

Multichannel pipette and luminometer plate reader

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Detach cells, perform a cell count, and dilute to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X serial dilution series of the compound in complete culture medium, starting from a high concentration (e.g., 200 µM). Ensure the final DMSO concentration in the highest dose does not exceed 1%, and maintain this concentration in all wells, including the vehicle control.

-

Compound Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions (including vehicle control and "no cells" background wells). Incubate for a period relevant to the intended therapeutic assay (e.g., 48-72 hours).[3]

-

Assay Execution:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add 100 µL of the assay reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Subtract the average background luminescence (no-cell wells) from all other readings.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC₅₀).

-

Protocol: Antiviral Plaque Reduction Assay (IC₅₀ Determination)

Causality: This assay directly measures the ability of a compound to inhibit viral replication, quantified by the reduction in the formation of viral plaques (localized areas of cell death). It is a gold-standard method for determining antiviral potency.

Materials:

-

Confluent monolayer of a virus-susceptible cell line (e.g., Vero) in 6-well plates

-

Virus stock with a known titer (Plaque-Forming Units/mL)

-

This compound dilutions in serum-free medium

-

Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

-

Infection: Remove growth medium from the cell monolayers. Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and wash the cells gently with PBS.

-

Overlay: Overlay the cell monolayers with the overlay medium containing serial dilutions of the compound. The concentrations should bracket the expected inhibitory range and be well below the determined CC₅₀. Include a "no-compound" virus control.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

-

Fixation and Staining:

-

Aspirate the overlay medium.

-

Fix the cells with the fixing solution for at least 20 minutes.

-

Remove the fixative and stain the cell monolayer with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control well.

-

Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).

-

Protocol: Enzyme Inhibition Assay (General Framework)

Causality: This protocol provides a framework to determine if the compound directly inhibits a specific enzyme target. By measuring the rate of an enzymatic reaction at various substrate and inhibitor concentrations, one can determine not only the potency of inhibition (IC₅₀) but also the mechanism of action (e.g., competitive, non-competitive).[9][10]

Materials:

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

Assay buffer optimized for enzyme activity

-

This compound dilutions

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

IC₅₀ Determination:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and serial dilutions of the inhibitor.[9] Include a "no-inhibitor" control.

-

Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]

-

Initiate the reaction by adding the substrate (at a concentration near its Km value).

-

Measure product formation or substrate depletion over time using the plate reader.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percent inhibition (relative to the no-inhibitor control) against the log of the inhibitor concentration to determine the IC₅₀.

-

-

Mechanism of Action Study:

-

Perform the enzyme activity assay using multiple fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.[11]

-

Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor.

-

Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will reveal the mode of inhibition.[9]

-

Caption: Mechanisms of competitive vs. non-competitive enzyme inhibition.

Section 4: Data Presentation and Interpretation

| Parameter | Definition | Interpretation |

| CC₅₀ | 50% Cytotoxic Concentration | The concentration of the compound that causes a 50% reduction in cell viability. A higher CC₅₀ value indicates lower cytotoxicity. |

| IC₅₀ / EC₅₀ | 50% Inhibitory/Effective Concentration | The concentration of the compound that causes 50% inhibition of the target (e.g., viral replication, enzyme activity). A lower IC₅₀ value indicates higher potency. |

| SI | Selectivity Index (CC₅₀ / IC₅₀) | A measure of the compound's therapeutic window. An SI value >10 is generally considered promising for further development.[12] |

Table 2: Key Parameters for Biological Activity Assessment.

A promising lead compound will exhibit a low IC₅₀ against its intended target and a high CC₅₀ against host cells, resulting in a high Selectivity Index. This indicates that the compound is effective at concentrations that are not generally toxic to the host system.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutic agents. Its structure as a non-nucleoside purine analog suggests a mechanism of action centered on enzyme inhibition rather than nucleic acid incorporation. The experimental framework provided in this guide offers a clear, logical, and robust pathway for elucidating its biological activity.

Initial investigations should focus on broad-spectrum screening to determine its cytotoxicity across multiple cell lines and its potential activity in antiviral and anticancer assays. Any confirmed "hits" should be pursued with detailed dose-response studies to quantify potency and selectivity. Ultimately, identifying the specific molecular target(s) through enzyme inhibition assays and other mechanistic studies will be critical for rational drug development and lead optimization. The journey from a novel chemical entity to a potential therapeutic agent is complex, but it begins with the rigorous and systematic biological evaluation outlined herein.

References

-

Edmondson, D. E., Newton-Vinson, P., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 38(4), 1336–1386. URL: [Link]

-

Galdeano, F., & Leyssen, P. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 682. URL: [Link]

-

Lukin, A., Smirnova, O., Kochetkov, S., & Tsvetkov, V. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules (Basel, Switzerland), 26(12), 3683. URL: [Link]

-

Sadeghi, S., Talarico, L. B., & Damonte, E. B. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial agents and chemotherapy, 62(12), e01511-18. URL: [Link]

-

ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. URL: [Link]

-

ChemBK. (2024). (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol Request for Quotation. ChemBK. URL: [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. URL: [Link]

-

Sainova, I., Kolyovska, V., Dikanarova, D. D., & Markova, T. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 12-18. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14258026, this compound. PubChem. URL: [Link]

-

Eyer, L., Nencka, R., & De Clercq, E. (2019). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral chemistry & chemotherapy, 27, 2040206619844816. URL: [Link]

-

bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. URL: [Link]

-

Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. Protocols.io. URL: [Link]

-

Kovács, L. (2000). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. Molecules, 5(1), M130. URL: [Link]

-

PharmaCompass. (n.d.). (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol. PharmaCompass. URL: [Link]

-

PubChem. (n.d.). Propan-2-yl N-((S)-((((2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)-oxy)methyl)(phenoxy)phosphoryl)-L-alaninate, (2E)-but-2-enedioate (2:1). PubChem. URL: [Link]

-

MySkinRecipes. (n.d.). (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol. MySkinRecipes. URL: [Link]

-

Wang, Y., Li, T., Wang, Y., Zhang, Y., Li, J., & Zhang, H. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules (Basel, Switzerland), 26(23), 7178. URL: [Link]

-

Ianni, F., Gnavi, G., Macchi, F., Mandrile, F., Giovannozzi, A. M., Vallino, M., & Varese, G. C. (2022). In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. Viruses, 14(11), 2358. URL: [Link]

-

Gáspár, R., Klára, T., Imre, G., & Andrea, C. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International journal of molecular sciences, 24(16), 12948. URL: [Link]

-

Soike, K. F., Huang, J. L., Lambe, C. U., Nelson, D. J., Ellis, M. N., Krenitsky, T. A., & Koszalka, G. W. (1993). 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine: pharmacokinetics and antiviral activity in simian varicella virus-infected monkeys. Antiviral research, 20(1), 13–20. URL: [Link]

-

Kim, D. H., Lee, C., & Kim, K. H. (2002). Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. Bioorganic & medicinal chemistry letters, 12(21), 3041–3043. URL: [Link]

-

Brezova, V., Cipak, L., Cipakova, I., Cholujova, D., & Jakubikova, J. (2019). Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives. Molecules (Basel, Switzerland), 24(9), 1756. URL: [Link]

-

ResearchGate. (2020). Biological Activities of Phyto-Components Identified in the Ethanolic Extracts of Mangifera indica Stem Bark. ResearchGate. URL: [Link]

-

Zikou, E., Gkini, M., & Karioti, A. (2023). Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece. Plants (Basel, Switzerland), 12(8), 1603. URL: [Link]

-

ResearchGate. (2013). Tuning physicochemical properties of theophylline by cocrystallization using the supercritical fluid enhanced atomization technique. ResearchGate. URL: [Link]

-

Santhiya, N., & Ramasamy, M. (2019). GC-MS analysis of bioactive compounds from Freshwater mussels of Parreysia corrugata (Muller 1774) and their pharmacological activities. Journal of Drug Delivery and Therapeutics, 9(4-A), 155-158. URL: [Link]

-

Abulila, H. I., & Sabry, S. M. (2024). Investigating the Cytotoxicity and Safety Profile of 9,12- Octadecadienoic acid (Z, Z)-, methyl ester: Implications for Potential Therapeutic Applications. Research Square. URL: [Link]

Sources

- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C8H9N5O | CID 14258026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Navigating the Frontier of Purine Analogs: The Case of 1-(6-Amino-9H-purin-9-yl)propan-2-one

An Examination of a Novel Compound and the Quest for its Mechanism of Action

For Immediate Release

[City, State] – January 14, 2026 – In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities is paramount. Purine analogs, in particular, have historically been a fertile ground for the discovery of potent therapeutic agents, especially in the realms of antiviral and anticancer therapies. This technical guide addresses the current state of knowledge surrounding the specific purine analog, 1-(6-Amino-9H-purin-9-yl)propan-2-one, with a focus on its mechanism of action.

This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the study of purine analogs and their therapeutic potential. It aims to provide a comprehensive overview of the available scientific literature and to delineate a path forward for future research into this intriguing molecule.

Introduction to this compound

This compound is a chemical compound featuring a purine core, specifically adenine (6-aminopurine), linked to a propanone group at the 9-position of the purine ring.[1] Its structure is suggestive of a potential role as a nucleoside analog, a class of compounds known to interfere with nucleic acid synthesis and other critical cellular processes.

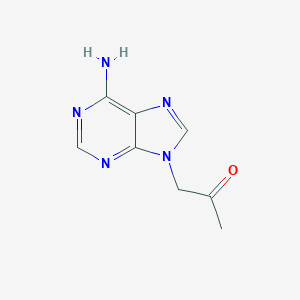

Chemical Structure:

Caption: Chemical structure of this compound.

The Uncharted Territory: Mechanism of Action

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for this compound. While numerous studies exist for structurally similar compounds, direct experimental evidence detailing the biological activity, cellular targets, and signaling pathways affected by this particular molecule is not publicly available at this time.

The absence of dedicated research on this compound means that any discussion of its mechanism of action would be purely speculative and fall short of the rigorous, evidence-based standards required for a technical guide aimed at the scientific community.

Insights from Structurally Related Compounds

While direct data is lacking, we can draw some inferences from the known mechanisms of action of closely related purine analogs. Many such compounds function as:

-

Antiviral Agents: By mimicking natural nucleosides, they can be incorporated into viral DNA or RNA, leading to chain termination and the inhibition of viral replication.[2][3][4] A notable example is Tenofovir, a widely used antiretroviral drug, for which related compounds like (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol serve as impurities or intermediates.[5][6]

-

Anticancer Agents: Some purine analogs can disrupt DNA synthesis in rapidly dividing cancer cells, leading to apoptosis.[7][8] They can also act as inhibitors of key enzymes involved in cellular proliferation and survival pathways.

-

Enzyme Inhibitors: The purine structure is a common scaffold for the design of inhibitors for various enzymes, including kinases and polymerases.

It is plausible that this compound could exhibit similar activities. The propanone moiety represents a key structural difference from more studied hydroxypropyl analogs and may influence its metabolic stability, cellular uptake, and target interactions.

A Call for Future Research: Proposed Experimental Workflow

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed as a starting point for investigators interested in this compound.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion: An Open Invitation to the Scientific Community

The study of this compound is currently at a nascent stage. While its structural similarity to known bioactive purine analogs suggests a high potential for therapeutic relevance, a significant body of research is required to uncover its specific mechanism of action. This document serves not as a definitive guide, but as a call to action for the scientific community to embark on the systematic investigation of this and other novel purine analogs. The insights gained from such studies will be invaluable in the ongoing quest for new and effective treatments for a wide range of human diseases.

References

A comprehensive list of references for the cited literature and related compounds is provided below.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol. [Link]

-

MySkinRecipes. (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol. [Link]

-

MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

PubMed. 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine: pharmacokinetics and antiviral activity in simian varicella virus-infected monkeys. [Link]

-

PubMed Central. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. [Link]

-

MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

JOURNAL OF PHARMACEUTICAL ANALYSIS. BIOLOGICAL ACTIVITY OF VALACYCLOVIR DERIVATIVES OF [(2-AMINO-9-((2-HYDROXY ETHOXY)ETHYL)-1H-PURINE-6(9H)-ONE) ]. [Link]

-

MDPI. In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. [Link]

-

PubMed. Synthesis and biological evaluation of novel 1-deoxy-1-[6-[((hetero)arylcarbonyl)hydrazino]- 9H-purin-9-yl]-N-ethyl-beta-D-ribofuranuronamide derivatives as useful templates for the development of A2B adenosine receptor agonists. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]

Sources

- 1. This compound | C8H9N5O | CID 14258026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (R)-1-((9-((R)-2-Hydroxypropyl)-9H-purin-6-yl)amino)propan-2-ol [smolecule.com]

- 3. (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol [myskinrecipes.com]

- 4. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Antiviral Potential of Purine Nucleoside Analogs: A Technical Guide for Drug Development Professionals

Abstract

Purine nucleoside analogs represent a cornerstone of antiviral chemotherapy, demonstrating remarkable success against a multitude of viral pathogens. Their structural resemblance to natural purine nucleosides allows them to deceptively enter viral replication pathways, ultimately leading to the inhibition of viral genome synthesis. This in-depth technical guide provides a comprehensive overview of the core principles governing the antiviral activity of these compounds. We will delve into their multifaceted mechanisms of action, explore the critical structure-activity relationships that dictate their potency and selectivity, and discuss the ever-present challenge of viral resistance. Furthermore, this guide will equip researchers with detailed experimental protocols for the in vitro evaluation of novel purine nucleoside analogs, providing a practical framework for the discovery and development of next-generation antiviral therapeutics.

Introduction: The Central Role of Purine Nucleoside Analogs in Antiviral Therapy

Viruses, as obligate intracellular parasites, rely heavily on the host cell's machinery for their replication.[1] A critical process in the viral life cycle is the replication of their genetic material, which is orchestrated by viral-encoded polymerases. Purine nucleoside analogs are synthetic molecules that mimic the naturally occurring purines, adenosine and guanosine, which are fundamental building blocks of DNA and RNA.[2][3] This structural mimicry is the key to their therapeutic efficacy. By deceiving viral polymerases, these analogs are incorporated into the growing viral nucleic acid chain, leading to premature chain termination and the cessation of viral replication.[2][4][5][6]

The Core Mechanism: Deception and Disruption of Viral Replication

The antiviral activity of purine nucleoside analogs is a multi-step process that begins with their entry into the host cell and culminates in the termination of viral nucleic acid synthesis.[1]

Cellular Uptake and Metabolic Activation: The Prodrug Principle

Most purine nucleoside analogs are administered as prodrugs, which are inactive compounds that are metabolically converted to their active triphosphate form within the host cell.[13][14][15] This activation process is typically initiated by a viral-encoded enzyme, a feature that confers a remarkable degree of selectivity and contributes to their favorable safety profile.[2][4][9][16][17]

The quintessential example of this is aciclovir.[2][4][7][9][16] In cells infected with HSV, the viral thymidine kinase (TK) efficiently phosphorylates aciclovir to aciclovir monophosphate.[2][4][9][16] Host cell kinases then further phosphorylate the monophosphate to the active aciclovir triphosphate.[2][4][9][16] In uninfected cells, which lack the viral TK, this initial phosphorylation step is significantly less efficient, resulting in minimal activation of the drug and thus, low toxicity to the host.[9][16]

Diagram: The Activation Pathway of Aciclovir

Caption: Metabolic activation of the prodrug acyclovir.

Inhibition of Viral Polymerase and Chain Termination

Once in its active triphosphate form, the purine nucleoside analog competes with the natural deoxyguanosine triphosphate (dGTP) or adenosine triphosphate (ATP) for the active site of the viral DNA or RNA polymerase.[2][6] The viral polymerase, deceived by the structural similarity, incorporates the analog into the nascent viral nucleic acid chain.[4][5][8][16]

A crucial feature of many purine nucleoside analogs is the modification or absence of the 3'-hydroxyl group on the ribose or ribose-like sugar moiety.[3] This 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in the growing nucleic acid chain. Its absence in the incorporated analog results in the inability to add the next nucleotide, leading to the irreversible termination of chain elongation.[2][4][8][10]

A Showcase of Clinically Significant Purine Nucleoside Analogs

The versatility of the purine nucleoside analog scaffold has led to the development of a diverse array of antiviral drugs with distinct spectrums of activity.

| Drug | Purine Analog | Primary Viral Target(s) | Key Mechanistic Feature(s) |

| Acyclovir | Guanine | Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV) | Activated by viral thymidine kinase; obligate chain terminator.[4][7][9][16] |

| Ganciclovir | Guanine | Cytomegalovirus (CMV) | Phosphorylated by a viral-encoded protein kinase in CMV-infected cells.[17][18] |

| Ribavirin | Guanosine | Broad-spectrum (HCV, RSV, hemorrhagic fever viruses) | Multiple mechanisms including inhibition of viral RNA polymerase, lethal mutagenesis, and depletion of GTP pools.[12][19][20][21][22] |

| Sofosbuvir | Uridine (a pyrimidine, but its mechanism is highly relevant) | Hepatitis C Virus (HCV) | Prodrug converted to its active triphosphate form, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination.[8][10][11][13][14] |

| Abacavir | Guanine | Human Immunodeficiency Virus (HIV) | A reverse transcriptase inhibitor that terminates the growing viral DNA chain.[1] |

Table 1: Examples of Clinically Approved Purine Nucleoside Analogs

Structure-Activity Relationships (SAR): The Blueprint for Potency and Selectivity

The antiviral efficacy and safety of a purine nucleoside analog are intricately linked to its chemical structure. Subtle modifications to the purine base, the sugar moiety, or the phosphate group can have profound effects on its biological activity.

Modifications to the Purine Base

Alterations to the purine ring can influence the analog's interaction with both viral and host enzymes. For instance, substitutions at the C2 or C6 positions of the purine ring can impact the compound's substrate specificity for viral polymerases and its susceptibility to degradation by host enzymes.[23][24]

The Sugar Moiety: The Key to Termination

As previously discussed, the sugar component of the nucleoside analog is critical for its mechanism of action. The absence or modification of the 3'-hydroxyl group is a common strategy to ensure chain termination.[3] Acyclic nucleosides, such as acyclovir and ganciclovir, which lack a complete ribose ring, are prime examples of this design principle.[17][18][25]

Prodrug Strategies: Enhancing Bioavailability

To improve oral bioavailability and cellular uptake, various prodrug strategies have been developed. These often involve masking the phosphate group with lipophilic moieties that are cleaved off inside the cell to release the active drug. The ProTide technology, utilized in the development of sofosbuvir, is a highly successful example of this approach.[14][26]

The Challenge of Viral Resistance

The high mutation rate of many viruses inevitably leads to the emergence of drug-resistant strains, posing a significant challenge to long-term antiviral therapy.[1] Resistance to purine nucleoside analogs typically arises from mutations in two key viral proteins:

-

Viral Kinases: Mutations in the viral kinase responsible for the initial phosphorylation step can impair the activation of the prodrug.[4] This is a common mechanism of resistance to acyclovir in HSV.[4]

-

Viral Polymerases: Alterations in the viral polymerase can reduce the enzyme's affinity for the nucleoside analog triphosphate, thereby diminishing its inhibitory effect.[27][28]

The development of resistance underscores the importance of using combination therapies with drugs that have different mechanisms of action and the continuous need for the discovery of novel antiviral agents.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a standardized framework for the initial in vitro assessment of the antiviral potential and cytotoxicity of novel purine nucleoside analogs.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit viral replication, typically measured by a 50% reduction in the formation of viral plaques (EC50).

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates.

-

Viral Infection: Infect the cells with a known titer of the virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Diagram: Plaque Reduction Assay Workflow

Sources

- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 3. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aciclovir - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 9. dermnetnz.org [dermnetnz.org]

- 10. nbinno.com [nbinno.com]

- 11. What is Sofosbuvir used for? [synapse.patsnap.com]

- 12. sterispharma.com [sterispharma.com]

- 13. youtube.com [youtube.com]

- 14. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selected nucleos(t)ide-based prescribed drugs and their multi-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 21. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Tenofovir and its Asymmetric Synthesis

An In-Depth Technical Guide to the Role of Purine-Propanone Intermediates in the Synthesis of Tenofovir

Tenofovir, an acyclic nucleoside phosphonate, stands as a cornerstone of antiretroviral therapy for the management of HIV-1 and Hepatitis B virus infections.[1][2][3] Its mechanism of action relies on the inhibition of reverse transcriptase, a viral enzyme essential for replication.[3] The therapeutic efficacy of Tenofovir is critically dependent on the specific stereochemistry of its phosphonomethoxypropyl side chain; only the (R)-enantiomer possesses the desired biological activity. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to produce enantiomerically pure (R)-Tenofovir is of paramount importance to the pharmaceutical industry.

This guide provides a detailed examination of the synthetic pathways to Tenofovir, focusing on the pivotal role of purine-propanone derivatives. While the query specifically mentions 1-(6-Amino-9H-purin-9-yl)propan-2-one, this document will elucidate that the more strategic and widely documented precursor is its 6-chloro analogue, 1-(6-chloro-9H-purin-9-yl)propan-2-one. We will explore the synthesis of this key prochiral ketone, the critical asymmetric reduction step to establish the required stereocenter, and its subsequent conversion into the core Tenofovir structure. This narrative will demonstrate why the synthesis proceeds through the chloro-intermediate, offering a comprehensive understanding of the causality behind the process choices in modern Tenofovir manufacturing.

Part 1: The Prochiral Gateway - Synthesis of 1-(6-Chloro-9H-purin-9-yl)propan-2-one

The synthetic journey to (R)-Tenofovir strategically begins not with an adenine derivative, but with 6-chloropurine. This choice is deliberate and critical for several reasons. The 6-chloro group is an excellent leaving group, facilitating a straightforward and high-yield nucleophilic substitution by ammonia in a later step to form the desired 6-amino (adenine) moiety.[4] Attempting to use an adenine derivative from the start would necessitate protecting the exocyclic amino group to prevent undesired side reactions during the initial alkylation, adding steps and reducing overall process efficiency.

The synthesis of the key prochiral ketone intermediate, 1-(6-chloro-9H-purin-9-yl)propan-2-one, is achieved through the N-alkylation of 6-chloropurine with chloroacetone.[5][6] This reaction is typically performed in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Caption: Synthesis of the prochiral ketone intermediate.

Experimental Protocol: Synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-one

This protocol is adapted from established literature procedures.[5]

-

Reaction Setup: To a suspension of 6-chloropurine (1.0 equiv) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.0 equiv).

-

Addition of Alkylating Agent: Add chloroacetone (1.1 equiv) dropwise to the stirred suspension at room temperature.

-

Reaction Execution: Heat the mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 1-(6-chloro-9H-purin-9-yl)propan-2-one as a solid. A typical yield for this step is around 58%.[5]

Part 2: The Cornerstone of Asymmetry - Stereoselective Reduction

With the prochiral ketone in hand, the next and most crucial step is the asymmetric reduction to introduce the (R)-stereocenter at the 2-position of the propyl chain. This stereochemistry is non-negotiable for the final drug's biological activity.